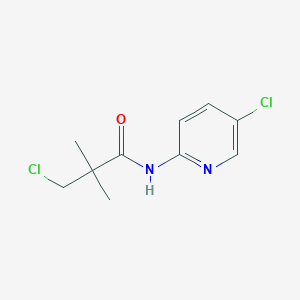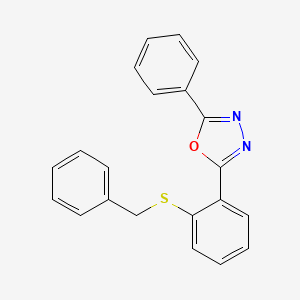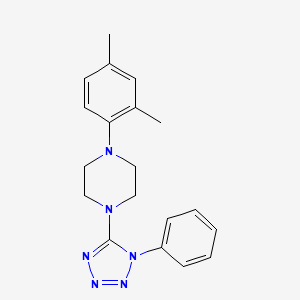
3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide
Übersicht
Beschreibung
3-Chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide, also known as 3-Chloro-5-CPDA, is an organic compound that has a variety of uses in scientific research. It is used as an intermediate in the synthesis of various compounds, as well as a reagent in a variety of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been studied for their anti-fibrosis activity . These derivatives have shown promising results against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds have presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Anti-Tubercular Activity
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which can be synthesized using the compound, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Some of these derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra .
Synthesis of Novel Heterocyclic Compounds
The compound has been used in the preparation of libraries of novel heterocyclic compounds with potential biological activities . These libraries are an important component of medicinal chemistry and chemical biology .
Pharmacological Activities
The pyrimidine moiety, which can be synthesized using the compound, has been employed in the design of privileged structures in medicinal chemistry . Compounds containing this moiety are reported to exhibit diverse types of biological and pharmaceutical activities .
Medical Research
The compound is commonly used in medical research due to its unique properties. It can be used in the synthesis of various derivatives with potential therapeutic applications.
Environmental Research
The compound is also used in environmental research. Its unique properties make it suitable for various applications in this field.
Industrial Research
In addition to medical and environmental research, the compound is used in industrial research. It can be used in the synthesis of various industrial chemicals.
Eigenschaften
IUPAC Name |
3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-10(2,6-11)9(15)14-8-4-3-7(12)5-13-8/h3-5H,6H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJVDKCCCTVYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001196353 | |
| Record name | 3-Chloro-N-(5-chloro-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
CAS RN |
341965-88-6 | |
| Record name | 3-Chloro-N-(5-chloro-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341965-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(5-chloro-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanenitrile](/img/structure/B3036325.png)

![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B3036328.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylethanethioamide](/img/structure/B3036330.png)
![3,4-dichloro-N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)benzenecarboxamide](/img/structure/B3036332.png)


![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B3036337.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-5-ethoxy-4H-pyrazol-3-one](/img/structure/B3036341.png)
![2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B3036342.png)
![2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone](/img/structure/B3036345.png)
![4-[(2,6-dimethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036346.png)
![4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036347.png)
